Potent TRPA1 Agonist Activity: A Differentiated Profile from Antagonist Activity at the Same Target
This compound exhibits a pronounced, differentiated functional activity at the TRPA1 ion channel, acting as an agonist (EC50 = 200 nM) rather than an antagonist. The agonist potency is approximately 27.5-fold stronger than its observed antagonist activity at the same target (IC50 = 5,500 nM) [1]. This functional selectivity distinguishes it from compounds that solely antagonize the channel. For context, a more potent synthetic antagonist of the human TRPA1 channel has been reported with an IC50 of 58 nM [2].
| Evidence Dimension | Functional activity at rat TRPA1 channel (Agonist vs. Antagonist) |
|---|---|
| Target Compound Data | EC50 = 200 nM (agonist); IC50 = 5,500 nM (antagonist) |
| Comparator Or Baseline | Self-comparison (agonist vs. antagonist activity); Comparison to known TRPA1 antagonist (IC50 = 58 nM) |
| Quantified Difference | Agonist activity (EC50) is ~27.5x more potent than antagonist activity (IC50) for the same compound. Antagonist activity is ~95x less potent than a known reference antagonist (IC50 58 nM). |
| Conditions | Agonist assay: recombinant rat TRPA1 expressed in HEK293 cells, measured by increase in intracellular calcium (Fluo4-AM) [1]. Antagonist assay: rat TRPA1 in HEK293 cells, measured by inhibition of allyl isothiocyanate (AITC)-induced calcium increase [1]. |
Why This Matters
Demonstrates the compound is a functional TRPA1 agonist with nanomolar potency, which is mechanistically distinct from antagonist activity and valuable for studies requiring channel activation.
- [1] BindingDB Entry BDBM50285610. Agonist activity at rat TRPA1. Accessed April 19, 2026. View Source
- [2] BindingDB Entry BDBM50157702. Antagonist activity at human TRPA1. Accessed April 19, 2026. View Source
